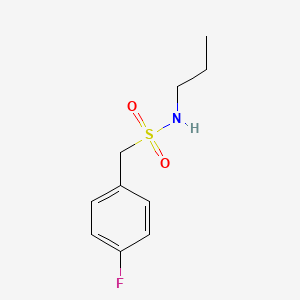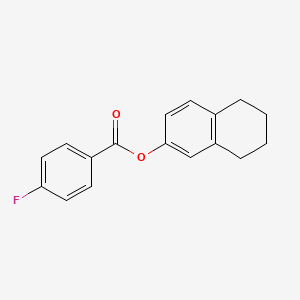![molecular formula C17H16Cl2FN3O2S2 B4581458 2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4581458.png)
2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide
Descripción general
Descripción
Hydrazinecarbothioamide derivatives are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. These compounds are synthesized through various methods and exhibit a wide range of chemical and physical properties, making them of great interest in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives often involves the reaction of thiosemicarbazide with different aldehydes or ketones in the presence of a suitable catalyst and solvent. For example, the synthesis of (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide 3 was achieved by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol, elucidated using spectroscopic techniques and single crystal X-ray diffraction (Channar et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This compound is part of a broader class of chemicals known as thiosemicarbazones, characterized by their sulfur and nitrogen content and potential biological activity. Researchers have developed methods for synthesizing various derivatives of this compound, focusing on modifying its structure to explore its biological activities. For example, the synthesis of chloro- and fluoro-substituted thiocarboxyhydrazones, including compounds with similar structural motifs, has been reported. These compounds were characterized by elemental analysis, IR and UV-vis spectra, and single crystal X-ray diffraction, highlighting their potential as a scaffold for further biological studies (Liu, 2015).
Antimicrobial Activity
A significant area of research for these compounds involves their antimicrobial properties. Various studies have synthesized and tested similar compounds against a range of microbial pathogens. For instance, compounds have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. This includes the synthesis of compounds that inhibit bacterial growth, with some demonstrating low minimal inhibitory concentration (MIC) values, indicating potent antibacterial activity (Kaur et al., 2011).
Anticancer Activity
Another critical area of research for thiosemicarbazone derivatives is their potential anticancer activity. Studies have shown that some derivatives can inhibit the proliferation of cancer cells, such as breast cancer cell lines. For example, lead derivatives of cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides were synthesized, characterized, and evaluated in vitro against the HER-2 overexpressed breast cancer cell line SKBr-3, showing significant anticancer activity (Bhat et al., 2015).
Propiedades
IUPAC Name |
1-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]-3-(5-chloro-2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FN3O2S2/c1-25-15-5-3-11(18)6-14(15)21-17(26)23-22-16(24)9-27-8-10-2-4-12(20)7-13(10)19/h2-7H,8-9H2,1H3,(H,22,24)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWZPSRRSCNISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NNC(=O)CSCC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4581384.png)
![2,4-dichloro-5-{[ethyl(phenyl)amino]sulfonyl}-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B4581398.png)
![2-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B4581402.png)
![2-[(cyanomethyl)thio]-6-(3,4-dimethoxyphenyl)nicotinonitrile](/img/structure/B4581410.png)
![3-[(4-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B4581415.png)
![4-methoxy-N-[3-(4-methylphenyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4581434.png)
![3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4581437.png)

![2-(4-methoxyphenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581457.png)
![3-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4581465.png)
![1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4581473.png)

![N-isopropyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4581483.png)